Cas no 128255-53-8 (Spiro[2H-cyclopenta[7,8]naphth[1,2-b]oxirene-2,2'(5'H)-furan]-5,5'(3H)-dione, 6-[(1S)-1-[(1S,3R,5R)-1-ethyl-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]oct-3-yl]ethyl]-1a,3',4',5a,6,7,8,8a,8b,8c-decahydro-3,5a-dimethyl-, (1aS,2R,3S,5aR,6R,8aS,8bS,8cS)-)
![Spiro[2H-cyclopenta[7,8]naphth[1,2-b]oxirene-2,2'(5'H)-furan]-5,5'(3H)-dione, 6-[(1S)-1-[(1S,3R,5R)-1-ethyl-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]oct-3-yl]ethyl]-1a,3',4',5a,6,7,8,8a,8b,8c-decahydro-3,5a-dimethyl-, (1aS,2R,3S,5aR,6R,8aS,8bS,8cS)- structure](https://de.kuujia.com/scimg/cas/128255-53-8x500.png)
128255-53-8 structure
Produktname:Spiro[2H-cyclopenta[7,8]naphth[1,2-b]oxirene-2,2'(5'H)-furan]-5,5'(3H)-dione, 6-[(1S)-1-[(1S,3R,5R)-1-ethyl-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]oct-3-yl]ethyl]-1a,3',4',5a,6,7,8,8a,8b,8c-decahydro-3,5a-dimethyl-, (1aS,2R,3S,5aR,6R,8aS,8bS,8cS)-
CAS-Nr.:128255-53-8
MF:C30H42O7
MW:514.65029001236
CID:168381
Spiro[2H-cyclopenta[7,8]naphth[1,2-b]oxirene-2,2'(5'H)-furan]-5,5'(3H)-dione, 6-[(1S)-1-[(1S,3R,5R)-1-ethyl-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]oct-3-yl]ethyl]-1a,3',4',5a,6,7,8,8a,8b,8c-decahydro-3,5a-dimethyl-, (1aS,2R,3S,5aR,6R,8aS,8bS,8cS)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Spiro[2H-cyclopenta[7,8]naphth[1,2-b]oxirene-2,2'(5'H)-furan]-5,5'(3H)-dione,6-[(1S)-1-[(1S,3R,5R)-1-ethyl-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]oct-3-yl]ethyl]-1a,3',4',5a,6,7,8,8a,8b,8c-decahydro-3,5a-dimethyl-,(1aS,2R,3S,5aR,6R,8aS,8bS,8cS)-
- Spiro[2H-cyclopenta[7,8]naphth[1,2-b]oxirene-2,2'(5'H)-furan]-5,5'(3H)-dione,6-[(1S)-1-[(1S,3R,5R)-1-ethyl-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]oct-3-yl]ethyl]-1a,3',4',5a,6,7,8,8a,8b,8c-decahydr
- (+)-Petuniolide D
- 19-Nor-1,2-secoergost-9(11)-en-2-oicacid, 6,7-epoxy-5-hydroxy-12-oxo-22,24,25-[propylidynetris(oxy)]-, g-lactone, [5a,6a,7a,10b,22R(S)]-
- Petuniolide D
- Spiro[2H-cyclopenta[7,8]naphth[1,2-b]oxirene-2,2'(5'H)-furan]-5,5'(2H)-dione,6-[(1S)-1-[(1S,3R,5R)-1-ethyl-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]oct-3-yl]ethyl]-1a,3',4',5a,6,7,8,8a,8b,8c-decahydro-3,5a-dimethyl-,(1aS,2R,3S,5aR,6R,8aS,8bS,8cS)- (9CI)
- J924.200G
- CID 132472925
- Spiro[2H-cyclopenta[7,8]naphth[1,2-b]oxirene-2,2'(5'H)-furan]-5,5'(3H)-dione, 6-[(1S)-1-[(1S,3R,5R)-1-ethyl-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]oct-3-yl]ethyl]-1a,3',4',5a,6,7,8,8a,8b,8c-decahydro-3,5a-dimethyl-, (1aS,2R,3S,5aR,6R,8aS,8bS,8cS)-
-
- Inchi: 1S/C30H42O7/c1-8-30-34-20(14-27(6,37-30)26(4,5)36-30)15(2)18-9-10-19-23-17(13-21(31)28(18,19)7)16(3)29(25-24(23)33-25)12-11-22(32)35-29/h13,15-16,18-20,23-25H,8-12,14H2,1-7H3/t15-,16+,18+,19-,20+,23+,24-,25-,27-,28+,29+,30-/m0/s1
- InChI-Schlüssel: JMPQRNYOYDSUAB-IMOJEFJDSA-N
- Lächelt: O1[C@@H]2[C@@]3(CCC(=O)O3)[C@H](C)C3=CC([C@]4(C)[C@@H]([C@H](C)[C@H]5C[C@@]6(C)C(C)(C)O[C@@](CC)(O6)O5)CC[C@H]4[C@@H]3[C@H]12)=O
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 37
- Anzahl drehbarer Bindungen: 3
- Komplexität: 1100
- Topologische Polaroberfläche: 83.6
Experimentelle Eigenschaften
- Dichte: 1.25±0.1 g/cm3(Predicted)
- Siedepunkt: 627.7±55.0 °C(Predicted)
Spiro[2H-cyclopenta[7,8]naphth[1,2-b]oxirene-2,2'(5'H)-furan]-5,5'(3H)-dione, 6-[(1S)-1-[(1S,3R,5R)-1-ethyl-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]oct-3-yl]ethyl]-1a,3',4',5a,6,7,8,8a,8b,8c-decahydro-3,5a-dimethyl-, (1aS,2R,3S,5aR,6R,8aS,8bS,8cS)- Verwandte Literatur
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
128255-53-8 (Spiro[2H-cyclopenta[7,8]naphth[1,2-b]oxirene-2,2'(5'H)-furan]-5,5'(3H)-dione, 6-[(1S)-1-[(1S,3R,5R)-1-ethyl-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]oct-3-yl]ethyl]-1a,3',4',5a,6,7,8,8a,8b,8c-decahydro-3,5a-dimethyl-, (1aS,2R,3S,5aR,6R,8aS,8bS,8cS)-) Verwandte Produkte
- 2138066-72-3(1-2-bromo-1-(pentan-3-yloxy)ethyl-2-methylbenzene)
- 2640975-87-5(2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide)
- 496968-76-4(2-{(1H-1,3-benzodiazol-2-yl)methylsulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno2,3-dpyrimidin-4-one)
- 863451-45-0(5-propyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione)
- 1376235-63-0(N,N-diethyl-4-{[4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidin-5-yl]formamido}butanamide)
- 51944-25-3(2-chloro-6-methyl-N-phenylpyrimidin-4-amine)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 1342640-00-9(3-(3-methoxy-4-nitrophenoxy)propan-1-amine)
- 64709-55-3(1-Pyreneacetic acid)
- 941988-38-1(N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl-2-(4-methoxybenzenesulfonyl)acetamide)
Empfohlene Lieferanten
Shanghai Xinsi New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
CN Lieferant
Reagenz

Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

上海贤鼎生物科技有限公司
Gold Mitglied
CN Lieferant
Großmenge

Taian Jiayue Biochemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
